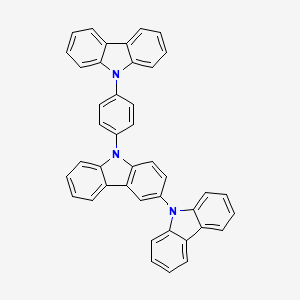

9-(4-(9H-Carbazol-9-yl)phenyl)-9H-3,9'-bicarbazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-(4-(9H-Carbazol-9-yl)phenyl)-9H-3,9’-bicarbazole: is a complex organic compound that has garnered significant attention in scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple carbazole units, which are known for their excellent photochemical and thermal stability, as well as their ability to transport holes efficiently. These properties make it a valuable material in various fields, including organic electronics and optoelectronics.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-(9H-Carbazol-9-yl)phenyl)-9H-3,9’-bicarbazole typically involves the use of Suzuki coupling reactions. This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitated by a palladium catalyst. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for 9-(4-(9H-Carbazol-9-yl)phenyl)-9H-3,9’-bicarbazole are not widely documented, the general approach would likely involve scaling up the Suzuki coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques, such as recrystallization or chromatography .

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced carbazole derivatives.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents such as nitro groups or halogens can be introduced into the aromatic rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Nitric acid, halogens (bromine, chlorine), often in the presence of a catalyst or under specific temperature conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Reduced carbazole derivatives.

Substitution: Nitro-substituted or halogen-substituted carbazole derivatives.

科学的研究の応用

Chemistry: In chemistry, 9-(4-(9H-Carbazol-9-yl)phenyl)-9H-3,9’-bicarbazole is used as a building block for the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .

Biology and Medicine: While specific biological and medicinal applications are less documented, compounds containing carbazole units have shown potential in medicinal chemistry due to their biological activity. They are being explored for their anticancer, antimicrobial, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is primarily used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its excellent hole-transporting properties enhance the efficiency and stability of these devices .

作用機序

The mechanism of action of 9-(4-(9H-Carbazol-9-yl)phenyl)-9H-3,9’-bicarbazole in optoelectronic applications involves its ability to transport holes efficiently. The compound’s molecular structure allows for the delocalization of π-electrons across the carbazole units, facilitating the movement of positive charges (holes) through the material. This property is crucial for the performance of OLEDs, where efficient hole transport is necessary for high device efficiency and stability .

類似化合物との比較

4,4’-Bis(9H-carbazol-9-yl)biphenyl: This compound also contains carbazole units and is used in similar applications, such as OLEDs.

4-(9H-Carbazol-9-yl)phenylboronic Acid: Another compound with carbazole units, used as a reagent in organic synthesis and in the preparation of more complex molecules.

Uniqueness: 9-(4-(9H-Carbazol-9-yl)phenyl)-9H-3,9’-bicarbazole is unique due to its specific arrangement of carbazole units, which provides it with distinct electronic properties. This arrangement enhances its ability to transport holes and makes it particularly suitable for use in high-performance optoelectronic devices .

生物活性

The compound 9-(4-(9H-Carbazol-9-yl)phenyl)-9H-3,9'-bicarbazole is a derivative of carbazole, a polycyclic aromatic hydrocarbon known for its diverse biological activities and applications in organic electronics. This article explores the biological activity of this specific compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₂₄H₁₈N₂

- Molecular Weight : 366.42 g/mol

- CAS Number : 1799525-46-4

Biological Activity Overview

Research indicates that carbazole derivatives exhibit various biological activities, including:

- Antitumor Activity : Some studies suggest that carbazole derivatives can inhibit cancer cell growth by inducing apoptosis.

- Neuroprotective Effects : Certain compounds in the carbazole family have shown potential in protecting neuronal cells from degeneration.

- Antioxidant Properties : Carbazole derivatives may act as antioxidants, scavenging free radicals and reducing oxidative stress.

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.

- Neuroprotection : It potentially protects neurons by modulating neurotrophic factors and reducing apoptosis in neural precursor cells.

- Antioxidant Activity : The structure of carbazole allows it to interact with reactive oxygen species (ROS), mitigating oxidative damage.

Case Study 1: Antitumor Activity

A study examined the effects of various carbazole derivatives on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against lung cancer cells (IC50 values below 10 μM). The mechanism was linked to the activation of caspase pathways involved in apoptosis induction .

Case Study 2: Neuroprotective Effects

In a neuroprotective assay using mouse models, the compound demonstrated a capacity to increase the survival rate of newborn neurons in the hippocampus by approximately 40% compared to control groups. This effect was attributed to its ability to inhibit apoptotic signaling pathways .

Data Table: Summary of Biological Activities

特性

分子式 |

C42H27N3 |

|---|---|

分子量 |

573.7 g/mol |

IUPAC名 |

3-carbazol-9-yl-9-(4-carbazol-9-ylphenyl)carbazole |

InChI |

InChI=1S/C42H27N3/c1-6-16-37-31(11-1)32-12-2-7-17-38(32)43(37)28-21-23-29(24-22-28)44-41-20-10-5-15-35(41)36-27-30(25-26-42(36)44)45-39-18-8-3-13-33(39)34-14-4-9-19-40(34)45/h1-27H |

InChIキー |

UNYATSHCUUGJIO-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N5C6=C(C=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC=CC=C15 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。